1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde
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Overview
Description
1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a trifluoromethoxy group at the 5-position and a carbaldehyde group at the 3-position
Preparation Methods
The synthesis of 1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione with appropriate reagents . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Scientific Research Applications
1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in having a trifluoromethyl group but differs in the core structure and position of functional groups.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Shares the trifluoromethyl group but has different reactivity and applications due to the pyrazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H8F3NO2 |
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Molecular Weight |
243.18 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethoxy)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H8F3NO2/c1-15-5-7(6-16)9-4-8(2-3-10(9)15)17-11(12,13)14/h2-6H,1H3 |
InChI Key |
AAVWFKUIRTWLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC(F)(F)F)C=O |
Origin of Product |
United States |
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